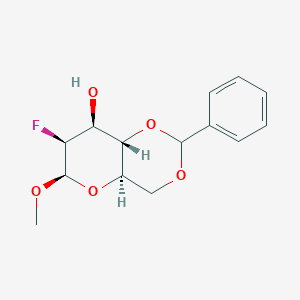

Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside is a synthetic carbohydrate derivative It is characterized by the presence of a benzylidene acetal protecting group at the 4,6-positions, a fluorine atom at the 2-position, and a methyl group at the anomeric position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside typically involves the protection of the hydroxyl groups at the 4 and 6 positions with a benzylidene acetal groupThe final step involves the methylation of the anomeric hydroxyl group to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Análisis De Reacciones Químicas

Glycosylation Reactions

Glycosylation reactions are crucial for forming glycosidic bonds in carbohydrates. Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside has been utilized in various coupling reactions with alcohols and thiols. These reactions typically require activation of the glycosyl donor, which can be achieved using reagents such as trifluoromethanesulfonic anhydride or benzenesulfinylpiperidine .

Hydrolysis and Deprotection

Hydrolysis reactions are also critical in manipulating the structure of this compound. For example, hydrolysis with strong acids like hydrochloric acid or methanesulfonic acid can lead to the formation of pure 2-deoxy-2-fluoro-D-mannose . This transformation is essential for generating free sugars from protected derivatives.

Role of Protecting Groups

The benzylidene acetal protecting group plays a pivotal role in determining the reaction pathways and selectivities during glycosylation. It stabilizes intermediates and influences the conformational dynamics of oxacarbenium ions formed during the process .

Stereochemical Outcomes

The stereochemical outcomes of reactions involving this compound are influenced by several factors:

- Conformational Preferences : The torsion angles around the glycosidic bond can affect whether a β or α product is formed.

- Electronic Effects : The presence of electron-withdrawing groups (like fluorine) can enhance selectivity by stabilizing certain intermediates over others.

Aplicaciones Científicas De Investigación

Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: Employed in studies of carbohydrate-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential in drug development and as a probe for studying biological processes.

Mecanismo De Acción

The mechanism of action of Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom at the 2-position can influence the compound’s reactivity and binding affinity, affecting its biological activity. The benzylidene acetal protecting group can also play a role in modulating the compound’s stability and reactivity .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-glucopyranoside

- Phenyl 4,6-O-benzylidene-2-deoxy-2-fluoro-1-thio-beta-D-mannopyranoside

- Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Uniqueness

Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside is unique due to the specific combination of the benzylidene acetal protecting group, the fluorine atom at the 2-position, and the beta-D-mannopyranoside configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Actividad Biológica

Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside (CAS: 132030-42-3) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity through various studies, including in vitro assays, molecular docking analyses, and structure-activity relationship evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C13H15FO5, with a molar mass of 270.25 g/mol. The unique structure includes a benzylidene group that enhances its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various mannopyranoside derivatives, including this compound.

In Vitro Antibacterial Activity

A comprehensive study evaluated the antibacterial effects of several mannopyranoside derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|---|---|

| 4 | Staphylococcus aureus | 15.12 ± 0.1 | 0.125 |

| 4 | Bacillus cereus | 15.17 ± 0.4 | 0.125 |

| 6 | Salmonella typhi | - | 0.125 |

| 6 | Escherichia coli | - | 16.00 |

The compound 4 demonstrated the highest antibacterial activity against both Staphylococcus aureus and Bacillus cereus, making it a promising candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity. The synthesized compounds were tested against fungal strains and exhibited varying degrees of effectiveness, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. Studies focusing on tyrosinase inhibition suggest that certain derivatives can inhibit melanin production by targeting intracellular tyrosinase activity. This mechanism is particularly relevant in hyperpigmentation disorders:

| Analog | Tyrosinase Inhibition (%) | Cytotoxicity (IC50, µM) |

|---|---|---|

| 1 | - | >20 |

| 3 | - | >20 |

| 2 | - | <2.5 |

While analogs 1 and 3 showed no cytotoxicity at concentrations up to 20 µM, analog 2 exhibited significant cytotoxicity at lower concentrations, indicating a need for careful evaluation in therapeutic contexts .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinities of this compound derivatives with target proteins involved in microbial resistance and cancer pathways. These studies reveal that certain compounds exhibit strong binding affinities with target proteins, suggesting mechanisms for their biological activities:

Propiedades

IUPAC Name |

(4aR,6R,7S,8S,8aS)-7-fluoro-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO5/c1-17-14-10(15)11(16)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-14,16H,7H2,1H3/t9-,10+,11-,12-,13?,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDKZXWLTPVXED-CZIPEFTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.